PEG4 Spacer Length Maintains High-Affinity Avidin Binding Compared to Longer PEG Chains
The PEG4 spacer in Biotin-PEG4-OH represents a critical inflection point for maintaining high-affinity biotin-avidin binding. Systematic studies demonstrate that increasing the PEG chain molecular weight from 588 g/mol to 5000 g/mol increases the equilibrium dissociation constant (Kd) from approximately 10⁻¹⁵ M to 10⁻⁸ M [1]. The PEG4 spacer (MW ~176 g/mol for the PEG chain) falls on the lower end of this range, preserving near-wild-type affinity, whereas longer PEG chains like PEG3400 and PEG5000 result in a 10-million-fold loss in binding strength and reduced stoichiometry from 4:1 to 1:1 [1]. This data establishes that Biotin-PEG4-OH is optimally positioned to deliver strong, multivalent binding to avidin/streptavidin platforms, a property that is quantitatively lost with longer-chain alternatives.
| Evidence Dimension | Avidin-Biotin Binding Affinity (Equilibrium Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | PEGylated biotin with low MW PEG chain (comparable to PEG4) shows Kd ~10⁻¹⁵ M [1] |
| Comparator Or Baseline | PEGylated biotin with PEG3400/PEG5000 chains shows Kd ~10⁻⁸ M [1] |
| Quantified Difference | A 10-million-fold (10⁷) decrease in binding affinity for longer PEG chains. |
| Conditions | Equilibrium binding studies between avidin and a range of PEGylated biotin molecular weights. |
Why This Matters
This quantitative difference dictates the choice of Biotin-PEG4-OH over longer-chain analogs for assays requiring sensitive detection, high capture efficiency, or quantitative recovery.
- [1] Ke, S., et al. (2007). Intermolecular interaction of avidin and PEGylated biotin. Bioconjugate Chemistry, 18(6), 2109-2114. View Source
